molecular formula C8H15BrMg B8597162 Cyclooctylmagnesium bromide

Cyclooctylmagnesium bromide

Cat. No.: B8597162
M. Wt: 215.41 g/mol
InChI Key: UIGPRXWFDXBBOR-UHFFFAOYSA-M
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Description

Cyclooctylmagnesium bromide (C₈H₁₅BrMg) is a Grignard reagent featuring an eight-membered cycloalkyl group. Grignard reagents like this compound are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups . The bromide variant is expected to exhibit higher reactivity compared to its chloride counterpart due to the leaving group ability of bromide ions, though this may also reduce stability .

Properties

Molecular Formula

C8H15BrMg

Molecular Weight

215.41 g/mol

IUPAC Name

magnesium;cyclooctane;bromide

InChI

InChI=1S/C8H15.BrH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1

InChI Key

UIGPRXWFDXBBOR-UHFFFAOYSA-M

Canonical SMILES

C1CCC[CH-]CCC1.[Mg+2].[Br-]

Origin of Product

United States

Chemical Reactions Analysis

Reaction with Carbonyl Compounds

Cyclooctylmagnesium bromide reacts with aldehydes, ketones, and esters to form alcohols or tertiary alcohols.

Electrophile Product Conditions Yield/Notes
Acetaldehyde (CH₃CHO)Cyclooctylpropan-2-olAnhydrous THF, 0°C → RT, H₃O⁺Secondary alcohol
Benzophenone (Ph₂CO)Cyclooctyl(diphenyl)methanolDiethyl ether, reflux, H₃O⁺Tertiary alcohol
Ethyl acetate (CH₃COOEt)2-Cyclooctylpropan-2-olTwo equivalents, THF, −78°C → RTTertiary alcohol

Mechanism : The Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is protonated during acidic workup.

Carboxylation with CO₂ or Sodium Methyl Carbonate (SMC)

This compound reacts with CO₂ or SMC to yield carboxylic acids, bypassing traditional gas-handling challenges.

C₁ Source Conditions Product Yield
Gaseous CO₂Ball milling, ZrO₂ vessel, 300 rpmCyclooctanecarboxylic acid40–59%
SMCSolvent-free milling, 300 rpm, 45 minCyclooctanecarboxylic acid25–62%

Key Insight : SMC eliminates gas-handling requirements but generally provides lower yields than CO₂ .

Hydrolysis and Protonation

Quenching this compound with water or acids produces cyclooctane, while controlled protonation after electrophilic addition yields functionalized products.

  • Hydrolysis :
    C₈H₁₅MgBr+H₂OC₈H₁₆+Mg(OH)Br\text{C₈H₁₅MgBr} + \text{H₂O} → \text{C₈H₁₆} + \text{Mg(OH)Br}
    Produces cyclooctane quantitatively.

  • Protonation Post-Reaction :
    After reacting with carbonyl compounds, acidic workup (e.g., HCl) generates alcohols .

Reaction with Epoxides

This compound opens epoxide rings, forming alcohols with extended carbon chains.

Example :
Oxirane+C₈H₁₅MgBrC₈H₁₅-CH₂-CH₂-OH\text{Oxirane} + \text{C₈H₁₅MgBr} → \text{C₈H₁₅-CH₂-CH₂-OH}
The nucleophile attacks the less substituted carbon of the epoxide, followed by protonation.

Comparative Reactivity and Steric Effects

  • Solvent Sensitivity : Reactions in polar solvents (e.g., THF) proceed faster due to increased dielectric constants, stabilizing transition states .

  • Steric Hindrance : The cyclooctyl group slows reaction kinetics compared to linear alkyl Grignard reagents but reduces ketone formation (common in aryl analogs) .

Side Reactions and Limitations

  • Ketone Formation : Observed in aryl Grignard reagents with electron-donating substituents , but minimal in this compound due to its alkyl nature.

  • Competitive Wurtz Coupling : Occurs at elevated temperatures, forming dimerized products (e.g., bicyclooctane).

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural parameters of cyclooctylmagnesium bromide with cyclopentyl-, cyclohexylmethyl-, cyclopropyl-, and hexylmagnesium bromides:

Compound Molecular Formula Molecular Weight (g/mol) Ring Size/Chain Length Density (g/mL) Common Solvents
This compound* C₈H₁₅BrMg 223.42 (calculated) 8-membered ring ~0.95–1.00† Diethyl ether, THF
Cyclopentylmagnesium bromide C₅H₉BrMg 173.34 5-membered ring 0.996 Diethyl ether, 2-Me-THF
Cyclohexylmethylmagnesium bromide C₇H₁₃BrMg 201.39 6-membered ring + methyl 0.966 THF
Cyclopropylmagnesium bromide C₃H₅BrMg 145.28 3-membered ring N/A Diethyl ether
Hexylmagnesium bromide C₆H₁₃BrMg 189.38 Linear C₆ chain N/A THF, diethyl ether

*Inferred data; †Estimated based on similar Grignard reagents.

Key Observations :

  • Ring Strain vs. Stability: Smaller rings (e.g., cyclopropyl) introduce significant ring strain, enhancing reactivity but reducing stability.
  • Molecular Weight and Solubility : Heavier compounds like cyclohexylmethylmagnesium bromide (201.39 g/mol) may exhibit lower solubility in ethers compared to linear analogs (e.g., hexylmagnesium bromide) .
Reactivity Trends:
  • Nucleophilicity : Cyclopropylmagnesium bromide > Cyclopentylmagnesium bromide > this compound > Hexylmagnesium bromide. Smaller rings and strained systems increase nucleophilic character .
  • Steric Effects : Bulky groups (e.g., cyclohexylmethyl) hinder access to electrophilic centers, reducing reaction rates compared to less hindered reagents .

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